molecular formula C13H30ClN B14511378 N,N,N-Triethylheptan-1-aminium chloride CAS No. 62977-86-0

N,N,N-Triethylheptan-1-aminium chloride

Cat. No.: B14511378
CAS No.: 62977-86-0
M. Wt: 235.84 g/mol
InChI Key: MRJPSQBUKGGFHS-UHFFFAOYSA-M
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Description

N,N,N-Triethylheptan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups and a negatively charged chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylheptan-1-aminium chloride typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of triethylamine with heptyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylheptan-1-aminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the conditions need to be carefully controlled to prevent degradation of the compound.

Major Products:

    Substitution Products: Depending on the nucleophile used, the products can vary widely, including iodides, bromides, or other substituted ammonium salts.

    Oxidation Products: These reactions may yield complex mixtures, often requiring further purification.

Scientific Research Applications

Chemistry: N,N,N-Triethylheptan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).

Biology: In biological research, quaternary ammonium compounds are often used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.

Medicine: The compound may be explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.

Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents.

Mechanism of Action

The primary mechanism of action for N,N,N-Triethylheptan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, in chemical reactions, the compound can facilitate the transfer of ions between phases, enhancing reaction rates.

Comparison with Similar Compounds

  • N,N,N-Trimethyloctan-1-aminium chloride
  • N,N,N-Trimethyldocosan-1-aminium chloride
  • N,N,N-Dimethylethanamine

Comparison: N,N,N-Triethylheptan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure imparts distinct physicochemical properties, such as solubility and reactivity, compared to other quaternary ammonium compounds. For example, N,N,N-Trimethyloctan-1-aminium chloride has a shorter alkyl chain, which may affect its solubility and interaction with biological membranes.

Properties

CAS No.

62977-86-0

Molecular Formula

C13H30ClN

Molecular Weight

235.84 g/mol

IUPAC Name

triethyl(heptyl)azanium;chloride

InChI

InChI=1S/C13H30N.ClH/c1-5-9-10-11-12-13-14(6-2,7-3)8-4;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

MRJPSQBUKGGFHS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](CC)(CC)CC.[Cl-]

Origin of Product

United States

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